molecular formula C11H7F3O B11889389 2-(Trifluoromethyl)-4-naphthol

2-(Trifluoromethyl)-4-naphthol

Cat. No.: B11889389
M. Wt: 212.17 g/mol
InChI Key: QEKMYMMTHKYWPM-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-4-naphthol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthol structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-4-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro derivatives

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-4-naphthol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of enzymes and receptors by binding to their active sites .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)aniline
  • 2-(Trifluoromethyl)benzoic acid

Comparison: 2-(Trifluoromethyl)-4-naphthol is unique due to its naphthol structure, which provides additional sites for chemical modification compared to simpler aromatic compounds like 2-(Trifluoromethyl)phenol. The presence of the naphthol ring also enhances the compound’s stability and reactivity, making it more versatile in various chemical reactions .

Properties

Molecular Formula

C11H7F3O

Molecular Weight

212.17 g/mol

IUPAC Name

3-(trifluoromethyl)naphthalen-1-ol

InChI

InChI=1S/C11H7F3O/c12-11(13,14)8-5-7-3-1-2-4-9(7)10(15)6-8/h1-6,15H

InChI Key

QEKMYMMTHKYWPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2O)C(F)(F)F

Origin of Product

United States

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